molecular formula C15H13BrN2O4S B3486250 5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one

5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one

Cat. No.: B3486250
M. Wt: 397.2 g/mol
InChI Key: QDNLIJRBWBUCPM-MLPAPPSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one” is a complex organic molecule that contains several functional groups, including a bromobenzodioxole, a morpholine ring, and a thiazolone ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The bromobenzodioxole and morpholine rings would likely contribute to the overall stability of the molecule, while the thiazolone ring could potentially be involved in reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom would likely make the compound relatively heavy and possibly volatile. The morpholine ring might confer some degree of polarity to the molecule, affecting its solubility properties .

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological or pharmacological data. If this compound has been designed as a drug molecule, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activity. If it shows promising biological activity, it could be further optimized and developed as a drug candidate .

Properties

IUPAC Name

(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O4S/c16-10-7-12-11(21-8-22-12)5-9(10)6-13-14(19)17-15(23-13)18-1-3-20-4-2-18/h5-7H,1-4,8H2/b13-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDNLIJRBWBUCPM-MLPAPPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=O)C(=CC3=CC4=C(C=C3Br)OCO4)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=NC(=O)/C(=C/C3=CC4=C(C=C3Br)OCO4)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one
Reactant of Route 2
Reactant of Route 2
5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one
Reactant of Route 3
Reactant of Route 3
5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one
Reactant of Route 4
Reactant of Route 4
5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one
Reactant of Route 5
Reactant of Route 5
5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one
Reactant of Route 6
Reactant of Route 6
5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.